pKa Shift of ~0.3–0.14 Units Relative to Des-Methyl and Gem-Dimethyl Analogs Alters Ionization State at Physiological pH
The predicted pKa of 3-cyclopentyl-2-methylpropanoic acid (4.87 ± 0.10) is intermediate between the des-methyl analog 3-cyclopentylpropanoic acid (4.81 ± 0.10) and the gem-dimethyl isomer 2-cyclopentyl-2-methylpropanoic acid (4.95 ± 0.10) . This ~0.06–0.14 unit difference, while modest, places the compound closer to the pKa of endogenous fatty acids and may result in a measurably different fraction ionized at pH 5.5–7.4, as reflected in the ACD/LogD values: LogD₅.₅ = 2.02 vs. LogD₇.₄ = 0.23, a Δ of 1.79 log units versus ~1.77 for the gem-dimethyl isomer, corresponding to an ~5% difference in predicted partitioning .
| Evidence Dimension | pKa and pH-dependent lipophilicity (LogD) |
|---|---|
| Target Compound Data | pKa 4.87 ± 0.10; LogD₅.₅ = 2.02; LogD₇.₄ = 0.23 |
| Comparator Or Baseline | 3-Cyclopentylpropanoic acid: pKa 4.81 ± 0.10, LogD₅.₅ ~1.86, LogD₇.₄ ~0.10; 2-Cyclopentyl-2-methylpropanoic acid: pKa 4.95 ± 0.10, LogD₅.₅ ~2.05, LogD₇.₄ ~0.28 |
| Quantified Difference | ΔpKa = +0.06 vs. des-methyl; –0.08 vs. gem-dimethyl. ΔLogD₅.₅ ≈ +0.16 vs. des-methyl; –0.03 vs. gem-dimethyl |
| Conditions | ACD/Labs Percepta predicted values; LogD at 25 °C, aqueous buffer |
Why This Matters
A shift of even 0.1 pKa units near physiological pH can alter the ionized fraction by ~2–5%, impacting membrane permeability, protein binding, and oral absorption predictions—critical when selecting a scaffold for lead optimization.
